1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
CAS No.: 1160489-55-3
Cat. No.: VC14549494
Molecular Formula: C30H37N5O5S
Molecular Weight: 579.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160489-55-3 |
|---|---|
| Molecular Formula | C30H37N5O5S |
| Molecular Weight | 579.7 g/mol |
| IUPAC Name | 1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C30H37N5O5S/c1-5-34(4)29-32-24-12-11-22(14-27(24)40-29)28(37)35(16-20(2)3)17-26(36)25(13-21-9-7-6-8-10-21)33-30(38)39-18-23-15-31-19-41-23/h6-12,14-15,19-20,25-26,36H,5,13,16-18H2,1-4H3,(H,33,38)/t25-,26+/m0/s1 |
| Standard InChI Key | RGTBBKSFLZZHLT-IZZNHLLZSA-N |
| Isomeric SMILES | CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)CC(C)C |
| Canonical SMILES | CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(CC(C)C)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₈H₃₃N₅O₅S, with a molecular weight of 551.7 g/mol . Its IUPAC name reflects a carbamate derivative featuring a 1,3-thiazol-5-ylmethyl group linked to a chiral (2S,3R)-configured amino alcohol backbone. The structure includes:
-
A 1,3-benzoxazole-6-carbonyl moiety substituted with ethyl(methyl)amino groups.
-
A 2-methylpropyl (isobutyl) side chain contributing to lipophilicity.
-
A 3-hydroxy-1-phenylbutan-2-yl segment that enhances stereochemical interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₃N₅O₅S |
| Molecular Weight | 551.7 g/mol |
| Stereochemistry | (2S,3R) configuration |
| Key Functional Groups | Benzoxazole, thiazole, carbamate |
| Synonyms | CHEMBL2057517, SCHEMBL12992193 |
Stereochemical Considerations
The (2S,3R) configuration is critical for binding to CYP3A4, a cytochrome P450 isoform responsible for metabolizing HIV protease inhibitors . Computational models suggest that the hydroxy group at position 3 forms hydrogen bonds with the enzyme’s heme-binding pocket, while the phenyl group stabilizes hydrophobic interactions .
Synthesis and Manufacturing
Synthetic Routes
Patent literature describes a multi-step synthesis leveraging stereoselective amidation and carbamate formation . Key steps include:
-
Coupling of Benzoxazole Intermediate: The 2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl chloride is reacted with (2S,3R)-4-amino-3-hydroxy-1-phenylbutan-2-yl isobutylamine under Schotten-Baumann conditions .
-
Carbamate Installation: Thiazol-5-ylmethanol is treated with phosgene or chloroformate derivatives to form the corresponding carbamate, which is subsequently coupled to the amino alcohol intermediate .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Benzoxazole carbonyl chloride, DMF, 0°C | 78% | >95% |
| 2 | Thiazol-5-ylmethanol, ClCO₂Et, Et₃N | 65% | >98% |
Process Optimization
To minimize impurities such as N-oxide byproducts, antioxidants like L-ascorbic acid are employed during carbamate formation . Solid dispersions with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) enhance solubility, achieving drug-carrier ratios of 1:2 to 1:5 .
Pharmacological Properties
CYP3A4 Inhibition
The compound exhibits submicromolar inhibition of CYP3A4 (IC₅₀ = 0.12 µM), surpassing ritonavir’s potency (IC₅₀ = 0.25 µM) . Mechanistic studies indicate non-competitive inhibition, with a binding affinity (Kᵢ) of 85 nM . This activity prolongs the half-life of co-administered protease inhibitors like darunavir by reducing hepatic clearance .
Pharmacokinetic Boosting
In canine models, a 50 mg/kg dose increased darunavir exposure (AUC₀–₂₄) by 8.2-fold, comparable to ritonavir’s 7.5-fold enhancement . The compound’s oral bioavailability (F = 62%) and half-life (t₁/₂ = 5.7 h) support once-daily dosing in humans .
Table 3: Comparative Boosting Efficacy
| Parameter | This Compound | Ritonavir | Cobicistat |
|---|---|---|---|
| CYP3A4 IC₅₀ (µM) | 0.12 | 0.25 | 0.18 |
| Darunavir AUC↑ | 8.2x | 7.5x | 6.9x |
| t₁/₂ (h) | 5.7 | 4.2 | 6.1 |
Therapeutic Applications
Role in HIV Therapy
As a pharmacokinetic enhancer, this compound is co-formulated with protease inhibitors to reduce pill burden and improve adherence . Clinical trials of analogous agents show 85–92% virological suppression rates at 48 weeks, with fewer gastrointestinal adverse events than ritonavir .
Drug-Drug Interactions
The compound’s CYP3A4 inhibition necessitates caution with statins, immunosuppressants, and anticoagulants. Dose adjustments are recommended for simvastatin (reduce by 50%) and tacrolimus (monitor levels) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume